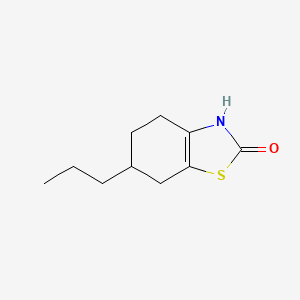

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Vue d'ensemble

Description

“6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one” is a chemical compound with the CAS Number: 1183809-08-6 . It has a molecular weight of 197.3 and its IUPAC name is 6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2 (3H)-one .

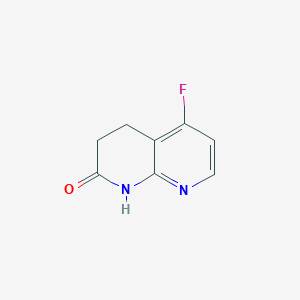

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NOS/c1-2-3-7-4-5-8-9 (6-7)13-10 (12)11-8/h7H,2-6H2,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Experimental studies demonstrate that these inhibitors can be adsorbed onto surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported inhibitors in the benzothiazole family. Quantum chemical parameters calculated using the density functional theory (DFT) method support these findings, providing a theoretical basis for their application in corrosion protection (Hu et al., 2016).

Synthetic Applications

Propylphosphonic anhydride (T3P) has been shown to facilitate the one-pot synthesis of benzimidazoles and benzothiazoles from alcohols. This method offers mild conditions, short reaction times, broad functional group tolerance, and excellent yields, making it a valuable tool for the synthesis of these heterocyclic compounds (Raghavendra et al., 2011).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic activities. These compounds show potent in vitro cytotoxicity in certain human breast cancer cell lines but are inactive against nonmalignant and other cancer cell lines, highlighting their potential as selective antitumor agents. The correlation between the chemical structure of these compounds and their biological activity provides insight into the development of new antitumor drugs (Hutchinson et al., 2001).

Anti-inflammatory and Analgesic Agents

A series of new compounds bearing the 1,3-benzothiazol-2-one nucleus have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds demonstrated significant activity, suggesting their potential use in treating inflammation and pain (Abbas et al., 2014).

Excited-State Intramolecular Proton Transfer

Novel 2-(2′-hydroxyphenyl)benzothiazole derivatives have been synthesized to study the excited state intramolecular proton transfer (ESIPT) process. These compounds exhibit dual fluorescences, including normal and tautomer emission, demonstrating the effect of substituents and solvents on ESIPT. This research contributes to the understanding of fluorescence properties and the design of fluorescent probes and materials (Wang et al., 2009).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6-propyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBQVCMRZXNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=C(C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one | |

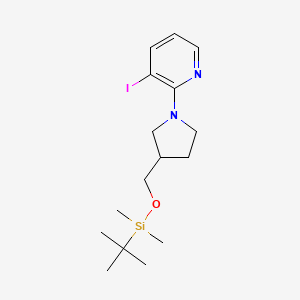

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)

![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)